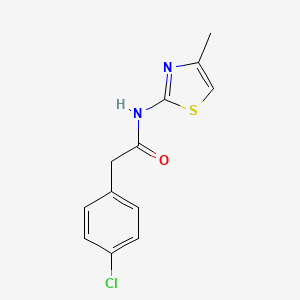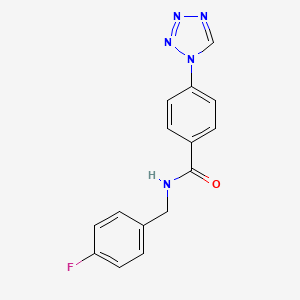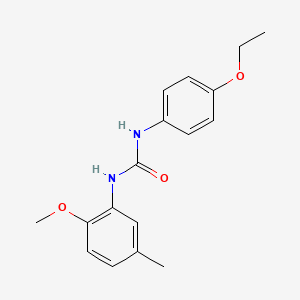![molecular formula C14H14N2O6S B5805705 ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazole derivative that has shown promising results in various studies, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The exact mechanism of action of ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in bacterial growth, inflammation, and cancer cell proliferation. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth of various bacterial strains, as well as the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its broad-spectrum antimicrobial activity. It can inhibit the growth of various bacterial strains, making it a useful tool for studying bacterial infections. Additionally, its potential as an anti-inflammatory and anticancer agent makes it a valuable tool for studying these conditions. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Further studies are also needed to evaluate its potential as an anti-inflammatory and anticancer agent in vivo. Finally, its potential toxicity needs to be further evaluated to determine its safety for use in humans.
Conclusion
In conclusion, this compound is a thiazole derivative that has shown promising results in various scientific studies. It has broad-spectrum antimicrobial activity, can inhibit the production of pro-inflammatory cytokines, and can induce apoptosis in cancer cells. However, further studies are needed to fully understand its mechanism of action and to evaluate its potential as an anti-inflammatory and anticancer agent in vivo.
Méthodes De Synthèse
Ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be synthesized using a two-step process. The first step involves the reaction of 2-amino-4-methyl-5-thiazolecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-amino-4-methyl-5-thiazolecarboxylate. In the second step, the ethyl 2-amino-4-methyl-5-thiazolecarboxylate is reacted with 2-furoyl chloride in the presence of a base such as pyridine to form this compound.
Applications De Recherche Scientifique
Ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
ethyl 2-[[2-(furan-2-carbonyloxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-3-20-13(19)11-8(2)15-14(23-11)16-10(17)7-22-12(18)9-5-4-6-21-9/h4-6H,3,7H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVFIXGDJAXZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B5805644.png)
![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)
![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)

![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)


![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
